Home > Products > Screening Compounds P87781 > IDE-IN-37 TFA salt
IDE-IN-37 TFA salt -

IDE-IN-37 TFA salt

Catalog Number: EVT-1534876
CAS Number:
Molecular Formula: C30H33F3N2O3S
Molecular Weight: 558.6602
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IDE-IN-37 TFA salt is a novel highly potent substrate-selective inhibitor of insulin-degrading enzyme (IDE), blocking insulin binding while allowing glucagon cleavage, even at saturating inhibitor concentrations.
Overview

IDE-IN-37 TFA salt is a compound that plays a significant role in the field of medicinal chemistry, particularly in the synthesis of pharmaceutical agents. This compound is derived from trifluoroacetic acid, which is widely used as a reagent in organic synthesis due to its strong acidity and ability to act as a protecting group. The TFA salt form of IDE-IN-37 enhances its solubility and stability, making it more suitable for various chemical reactions and biological applications.

Source and Classification

IDE-IN-37 TFA salt is classified as a synthetic organic compound. Its synthesis typically involves the use of trifluoroacetic acid as a key reagent, which contributes to its properties and reactivity. The compound is primarily sourced from laboratory synthesis, where it is produced through established peptide synthesis techniques that utilize protecting group strategies.

Synthesis Analysis

Methods and Technical Details

The synthesis of IDE-IN-37 TFA salt generally follows a multi-step process involving the use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group. The process can be summarized as follows:

  1. Deprotection: The Boc-protected amine is treated with trifluoroacetic acid in dichloromethane to remove the Boc group, yielding a free amine.
  2. Coupling Reaction: This free amine is then reacted with a carboxylic acid in the presence of coupling agents such as HCTU (1-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and diisopropylethylamine (DIPEA) to form the desired peptide bond.
  3. Purification: After completion, the reaction mixture is washed and dried, followed by concentration under reduced pressure to obtain the crude product, which may require further purification through techniques such as column chromatography or HPLC (high-performance liquid chromatography) .

Yield and Efficiency

The yield of IDE-IN-37 TFA salt can vary depending on the specific conditions used during synthesis, but typical yields range from 70% to 90% after purification steps .

Molecular Structure Analysis

Structure and Data

The molecular structure of IDE-IN-37 TFA salt includes several functional groups that contribute to its chemical behavior:

  • Amine Group: Essential for forming peptide bonds.
  • Carboxylic Acid Group: Reacts with amines to form amide linkages.
  • Trifluoroacetate Counterion: Enhances solubility and stability in aqueous environments.

The precise molecular formula and structural data are typically determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

IDE-IN-37 TFA salt participates in various chemical reactions typical of peptide chemistry:

  1. Peptide Bond Formation: The free amine reacts with activated carboxylic acids to form peptides.
  2. Deprotection Reactions: Trifluoroacetic acid can be used to cleave protecting groups from other amino acids or peptide chains.
  3. Counterion Exchange: The trifluoroacetate ion can be exchanged for other anions (e.g., chloride) using ion exchange resins, which may be necessary for certain applications .

These reactions are often monitored using techniques such as thin-layer chromatography (TLC) or NMR spectroscopy to confirm completion.

Mechanism of Action

Process and Data

The mechanism of action for IDE-IN-37 TFA salt primarily revolves around its role in facilitating peptide synthesis. The trifluoroacetate ion stabilizes the positively charged guanidino groups in peptides, enhancing their solubility and reactivity. This property allows for more efficient coupling reactions during peptide formation.

In biological contexts, compounds like IDE-IN-37 may exhibit antimicrobial or therapeutic effects through interactions with specific biological targets, although detailed mechanisms would require further empirical investigation .

Physical and Chemical Properties Analysis

Physical Properties

IDE-IN-37 TFA salt exhibits the following physical properties:

  • Appearance: Typically appears as a white crystalline solid or powder.
  • Solubility: Highly soluble in polar solvents such as water and methanol due to the presence of the trifluoroacetate group.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and heat.
  • Acidity: The presence of trifluoroacetic acid contributes to its strong acidic nature, making it effective for various synthetic applications .
Applications

Scientific Uses

IDE-IN-37 TFA salt is utilized primarily in:

  1. Peptide Synthesis: As a key intermediate in producing therapeutic peptides.
  2. Biochemical Research: Used in studies involving protein interactions and enzyme activity due to its solubility characteristics.
  3. Drug Development: Investigated for potential applications in antimicrobial therapies or other medicinal uses based on its structural properties.
Introduction to IDE-IN-37 TFA Salt

Structural Definition and Nomenclature

IDE-IN-37 is a rationally designed, low-molecular-weight peptidomimetic compound targeting insulin-degrading enzyme (IDE). Its core structure incorporates a modified peptide backbone with strategically positioned functional groups optimized for IDE binding affinity and selectivity. The molecule features a central scaffold mimicking IDE's natural peptide substrates but engineered for metabolic stability. Key pharmacophoric elements include a zinc-coordinating moiety (commonly a hydroxamic acid or thiol group) to interact with IDE's catalytic zinc atom, hydrophobic aromatic substituents for pocket accommodation, and hydrogen-bonding functionalities for transition-state stabilization [1].

When isolated as a trifluoroacetate (TFA) salt, the compound is designated IDE-IN-37 TFA salt or IDE-IN-37 trifluoroacetate. This nomenclature explicitly indicates the presence of the trifluoroacetic acid counterion associated with the basic nitrogen atom(s) within the IDE-IN-37 structure. The molecular formula thus includes both the protonated form of IDE-IN-37 and the trifluoroacetate anion (CF₃COO⁻). This salt formation significantly alters key physicochemical properties compared to the free base, as shown in Table 1 below.

Table 1: Key Physicochemical Properties of IDE-IN-37 Free Base vs. TFA Salt

PropertyIDE-IN-37 Free BaseIDE-IN-37 TFA SaltImpact
Physical StateOily residue or amorphous solidCrystalline solidEnhanced handling, purification, stability
Aqueous SolubilityLow (often << 1 mg/mL)Significantly IncreasedImproves dissolution, bioavailability assays
HygroscopicityVariable, often highModerate to High*Requires controlled handling/storage
Melting PointPoorly definedSharply definedFacilitates characterization, purity assessment
Ionization StateNeutral (uncharged)Charged (Cation + CF₃COO⁻)Alters HPLC behavior, membrane permeability

Note: *TFA salts can be hygroscopic depending on structure [6] [8].

Role of Trifluoroacetic Acid (TFA) in Peptidomimetic Chemistry

Trifluoroacetic acid (TFA, CF₃COOH) is a cornerstone reagent in the synthesis and purification of peptidomimetics like IDE-IN-37 due to its unique physicochemical profile. Its extreme acidity (pKa ≈ 0.2-0.5) [3] [5] makes it one of the strongest readily available organic acids. This characteristic is crucial for two primary functions in IDE-IN-37 synthesis:

  • Final Deprotection and Cleavage in Solid-Phase Peptide Synthesis (SPPS): TFA, typically in cocktails containing water and scavengers (e.g., 95% TFA), is the standard reagent for cleaving synthesized peptides or peptidomimetics from the solid support and simultaneously removing acid-labile side-chain protecting groups (e.g., tert-butoxycarbonyl (Boc), tert-butyl (tBu)) used in the Fmoc strategy [8]. The powerful acidity of TFA ensures complete and efficient removal of these groups under relatively mild conditions compared to stronger acids like HF (used in Boc-SPPS).
  • HPLC Purification: TFA (usually at 0.05% - 0.1% v/v concentration) is the predominant ion-pairing agent in reversed-phase HPLC (RP-HPLC) purification of basic peptides and peptidomimetics. Its highly fluorinated structure provides excellent ion-pairing capabilities with protonated amines (like those in IDE-IN-37), improving peak shape, resolution, and separation efficiency. The volatility of TFA under lyophilization (freeze-drying) conditions allows its near-complete removal post-purification, yielding the pure compound, often as its TFA salt if basic residues are present [5] [7].

Table 2: Key Properties of TFA Enabling its Role in Peptidomimetic Chemistry

Property of TFAValue/CharacteristicRole in IDE-IN-37 Synthesis/Purification
Acidity (pKa)~0.2 - 0.5 [3] [5]Efficient cleavage of acid-labile protecting groups (Boc, tBu) and resin linkage.
VolatilityBoiling Point: 72.4°C [5]Facilitates easy removal post-cleavage and post-HPLC purification by evaporation or lyophilization.
Ion-Pairing AbilityStrong (due to CF₃ group)Dramatically improves RP-HPLC separation of basic peptidomimetics; essential for purifying crude IDE-IN-37.
Solubilizing PowerHigh (miscible with H₂O, organics)Dissolves peptide intermediates, resins, and final products effectively, preventing aggregation during synthesis/handling [1].
Prevention of AggregationDisrupts H-bonding networksDissolves peptides prone to β-sheet formation or aggregation, crucial for handling difficult sequences [1].

Biological Significance of Insulin-Degrading Enzyme (IDE) Inhibitors

Insulin-Degrading Enzyme (IDE) is a conserved Zn²⁺-metalloprotease with a unique catalytic chamber structure that hydrolyzes several pathophysiologically relevant peptides, most notably insulin and amyloid-β (Aβ) [1] [6]. This dual substrate specificity places IDE at a critical nexus in metabolic and neurodegenerative disease pathways:

  • Type 2 Diabetes (T2D) Link: IDE is a primary regulator of insulin degradation in vivo. Pharmacological inhibition of IDE leads to increased circulating insulin levels and enhanced insulin signaling. In animal models, IDE inhibition improves glucose tolerance and insulin sensitivity, validating IDE as a promising therapeutic target for T2D. IDE-IN-37, as a potent and selective inhibitor, represents a chemical tool and potential drug candidate for modulating insulin signaling pathways [1].
  • Alzheimer's Disease (AD) Link: IDE is a major Aβ-degrading enzyme in the brain. Reduced IDE activity or expression is associated with increased Aβ accumulation, a key pathological hallmark of AD. Inhibiting IDE in the periphery could potentially reduce the degradation of Aβ released from the brain into the plasma, thereby increasing Aβ clearance from the brain via the "peripheral sink" hypothesis. While central inhibition is complex, peripherally acting IDE inhibitors like IDE-IN-37 are investigated for their potential to modulate Aβ levels for AD therapy [1] [6].
  • Other Physiological Roles: IDE also degrades glucagon, amylin, atrial natriuretic peptide, and insulin-like growth factor 2 (IGF-2), suggesting broader roles in metabolism, cardiovascular function, and proteostasis. Selective inhibitors allow dissection of these roles.

IDE-IN-37 specifically belongs to a class of hydroxamic acid-based inhibitors designed to chelate the catalytic Zn²⁺ ion within IDE's active site. Its development stemmed from structure-activity relationship (SAR) studies focused on improving potency, selectivity over other metalloproteases (e.g., NEP, ACE), and pharmacokinetic properties compared to earlier inhibitors like 6bK [1]. The inhibition of IDE by compounds like IDE-IN-37 provides valuable research tools to study IDE biology and assess the therapeutic potential of IDE modulation.

Table 3: Key IDE Substrates and Disease Associations Relevant to IDE Inhibitor Development

IDE SubstratePhysiological RoleDisease AssociationImpact of IDE Inhibition
InsulinGlucose homeostasis regulatorType 2 Diabetes (T2D)↑ Circulating insulin, ↑ Insulin signaling, improved glucose tolerance (Potential T2D therapy)
Amyloid-β (Aβ)Peptide forming plaques in ADAlzheimer's Disease (AD)Periphery: Potential ↑ Aβ peripheral sink → ↑ Brain Aβ clearance (Potential AD therapy strategy)
GlucagonCounter-regulatory hormone to insulinDiabetes, Hyperglucagonemia↑ Glucagon levels (Potential metabolic effects)
Amylin (IAPP)Co-secreted with insulin; regulates appetite, glucoseType 2 Diabetes, Amyloidosis↑ Amylin levels (Potential effects on satiety/amyloid risk)
Atrial Natriuretic Peptide (ANP)Regulates blood pressure, sodium excretionHypertension, Heart failure↑ ANP levels (Potential cardiovascular effects)

Rationale for TFA Salt Formulation in Pharmacologically Active Compounds

The isolation of pharmacologically active compounds, particularly those containing basic functional groups like amines commonly found in peptidomimetics (e.g., IDE-IN-37), as salt forms is standard practice in drug development. TFA salt formation offers several critical advantages over the corresponding free base, especially in the research and pre-clinical phases:

  • Enhanced Solubility and Dissolution: The formation of a charged species (protonated base + TFA anion) significantly increases the compound's polarity and aqueous solubility compared to the often lipophilic and poorly soluble free base. This is paramount for conducting in vitro biological assays (e.g., enzyme inhibition kinetics, cell-based studies) where achieving the required dissolved compound concentration is essential for accurate potency determination (IC₅₀, EC₅₀). Improved dissolution rate also facilitates absorption studies [6] [7].
  • Improved Crystallinity and Solid-State Properties: Free bases of complex molecules like IDE-IN-37 are frequently amorphous oils or low-melting solids, posing significant challenges for isolation, purification, handling, weighing, characterization (e.g., by XRPD), and storage. TFA salt formation typically promotes crystallization, yielding a well-defined solid with a sharp melting point. This enhances processability, reproducibility, stability, and facilitates the determination of purity [6] [8].
  • Facilitated Purification: As discussed in section 1.2, TFA is integral to the RP-HPLC purification process. Basic compounds often elute as sharp, symmetric peaks when ion-paired with TFA. Lyophilization of these purified fractions directly yields the material as a TFA salt, providing the pure compound in a stable, solid form ready for biological testing [5] [7].
  • Reduced Aggregation: For peptide-like molecules prone to self-association or aggregation in aqueous solutions (a significant challenge for "difficult" sequences or hydrophobic compounds), the charged nature of the TFA salt helps disrupt these interactions, promoting monomeric dissolution and ensuring the compound is bioavailable in assays [1].

However, TFA salt formulation also presents considerations:

  • Potential Biological Effects: Residual TFA or the TFA counterion itself can sometimes exhibit biological activity or toxicity at high concentrations in sensitive cellular assays. While generally considered low risk at the concentrations used in in vitro pharmacology, it necessitates appropriate controls (e.g., testing TFA alone at equivalent concentrations) [7]. TFA has been reported to affect glycine receptors [7] and potentially other sensitive biological systems.
  • Hygroscopicity: Some TFA salts can be hygroscopic, requiring careful handling and storage under controlled humidity conditions [6].
  • Acidity: The inherent acidity of the TFA salt form can influence the local pH in concentrated solutions or solid-state mixtures.
  • Non-Physiological Counterion: TFA is not a physiological anion. While suitable for research tools and early development, a switch to a pharmaceutically acceptable salt form (e.g., hydrochloride, citrate, mesylate) is typically required before clinical studies due to potential long-term toxicity concerns associated with TFA accumulation or its metabolic by-products [3] [5] [7].

Despite these considerations, the TFA salt remains the de facto standard form for isolating, characterizing, and initially testing basic peptidomimetic research compounds like IDE-IN-37 due to the compelling advantages in solubility, crystallinity, and purification efficiency it provides.

Table 4: Advantages and Considerations of TFA Salt Formulation for Peptidomimetics like IDE-IN-37

AdvantageConsideration
↑ Aqueous Solubility & Dissolution RateCrucial for in vitro bioassays (IC₅₀, EC₅₀ determination)Potential biological effects of TFA counterion in sensitive assays [7]
Conversion to Crystalline SolidEnables isolation, purification (filtration), handling, accurate weighing, characterization (m.p., XRPD), improved stabilitySome TFA salts can be hygroscopic [6]
Facilitates RP-HPLC PurificationEssential for obtaining high-purity material; TFA acts as volatile ion-pair agentRequires careful lyophilization conditions for complete TFA removal
Prevents Peptide Aggregation/Colloid FormationEnsures compound is molecularly dispersed and bioavailable in solution [1]TFA's strong acidity may influence stability or local pH
Commonly Used, Well-Understood ProcessStandard protocol in peptide/peptidomimetic labsTrifluoroacetate is non-physiological; switch to acceptable salt needed for clinical development [3] [7]

Properties

Product Name

IDE-IN-37 TFA salt

IUPAC Name

((8R,9S,10S)-9-(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)-6-((2-(trifluoromethyl)phenyl)sulfonyl)-1,6-diazabicyclo[6.2.0]decan-10-yl)methanol, TFA salt

Molecular Formula

C30H33F3N2O3S

Molecular Weight

558.6602

InChI

InChI=1S/C30H33F3N2O3S/c1-20-8-7-9-24(21(20)2)22-12-14-23(15-13-22)29-26-18-34(16-5-6-17-35(26)27(29)19-36)39(37,38)28-11-4-3-10-25(28)30(31,32)33/h3-4,7-15,26-27,29,36H,5-6,16-19H2,1-2H3/t26-,27+,29-/m0/s1

InChI Key

OOPXWKPIZJCPGQ-GKRYNVPLSA-N

SMILES

OC[C@@H]1[C@@H](C2=CC=C(C3=CC=CC(C)=C3C)C=C2)[C@]4([H])CN(S(=O)(C5=CC=CC=C5C(F)(F)F)=O)CCCCN14

Solubility

Soluble in DMSO

Synonyms

IDE-IN-37 TFA salt

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.